molecular formula C16H15NO3 B575268 Benzyl 4-formylbenzylcarbamate CAS No. 159730-67-3

Benzyl 4-formylbenzylcarbamate

Cat. No.: B575268
CAS No.: 159730-67-3
M. Wt: 269.3
InChI Key: LUFPPIONGKGDDS-UHFFFAOYSA-N
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Description

Benzyl 4-formylbenzylcarbamate is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . It is characterized by the presence of a benzyl group, a formyl group, and a carbamate group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-formylbenzylcarbamate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl 4-(hydroxymethyl)benzylcarbamate with appropriate reagents . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-formylbenzylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzyl 4-carboxybenzylcarbamate.

    Reduction: Benzyl 4-(hydroxymethyl)benzylcarbamate.

    Substitution: Various substituted benzylcarbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-formylbenzylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl 4-formylbenzylcarbamate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carbamate group can act as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules . The benzyl group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and targets.

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the formyl group.

    4-Formylbenzyl carbamate: Similar structure but lacks the benzyl group.

    Benzyl 4-hydroxybenzylcarbamate: Similar structure but has a hydroxymethyl group instead of a formyl group.

Uniqueness: Benzyl 4-formylbenzylcarbamate is unique due to the presence of both a formyl group and a benzyl group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

benzyl N-[(4-formylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFPPIONGKGDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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